6-Bromo-9-oxa-1,3-diazatricyclo[6.5.1.0,1]tetradeca-2,4(14),5,7-tetraene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-9-oxa-1,3-diazatricyclo[6.5.1.0,1]tetradeca-2,4(14),5,7-tetraene: is a heterocyclic compound with an intriguing structure. Let’s break it down:
- The numbering system indicates the position of each atom in the ring.
Heterocyclic: It contains atoms other than carbon in its ring structure.
Bromine (Br): and atoms are part of this compound.
Vorbereitungsmethoden
Synthetic Routes::
Cycloaddition Reaction:
Ring Expansion:
- Industrial-scale production methods for this compound are not widely documented due to its specialized nature.
- Researchers typically synthesize it in the laboratory for specific applications.
Analyse Chemischer Reaktionen
Reactions::
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of new functional groups.
Substitution: Bromine can be replaced by other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Reduction: Reduction of the diazirine ring may yield different derivatives.
Bromine (Br2): Used for bromination reactions.
Strong Bases (e.g., NaOH): Facilitate substitution reactions.
Hydrogenation Catalysts (e.g., Pd/C): Employed for reduction.
- The major products depend on the specific reaction conditions and starting materials. Variants with different substituents or functional groups can be obtained.
Wissenschaftliche Forschungsanwendungen
Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.
Biology: Investigated for potential bioactivity (e.g., as enzyme inhibitors or ligands).
Medicine: Possible applications in drug discovery due to its unique structure.
Industry: Limited industrial applications, but it may find use in specialized materials or catalysis.
Wirkmechanismus
- The exact mechanism of action remains an active area of research.
- Potential molecular targets and pathways need further investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Eigenschaften
Molekularformel |
C11H11BrN2O |
---|---|
Molekulargewicht |
267.12 g/mol |
IUPAC-Name |
(10Z)-6-bromo-9-oxa-1,3-diazatricyclo[6.5.1.04,14]tetradeca-4(14),5,7,10-tetraene |
InChI |
InChI=1S/C11H11BrN2O/c12-8-5-9-11-10(6-8)15-4-2-1-3-14(11)7-13-9/h2,4-6,13H,1,3,7H2/b4-2- |
InChI-Schlüssel |
VUXJAWZZZZLKFI-RQOWECAXSA-N |
Isomerische SMILES |
C/1CN2CNC3=C2C(=CC(=C3)Br)O/C=C1 |
Kanonische SMILES |
C1CN2CNC3=C2C(=CC(=C3)Br)OC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.